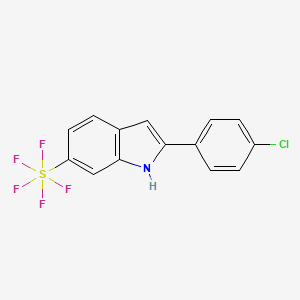
2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole
Vue d'ensemble
Description
2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a 4-chlorophenyl group and a pentafluorosulfanyl group attached to the indole core, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and other suitable indole precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts such as palladium acetate (Pd(OAc)2) and ligands like 1,1′-bis(di-tert-butylphosphino)ferrocene.
Purification: The final product is purified using column chromatography with a mixture of solvents such as dichloromethane and isopropanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions are common.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Nucleophilic Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Palladium-based catalysts are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding indole-2-carboxylates, while reduction can produce various reduced indole derivatives .
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to various receptors, influencing biological processes such as signal transduction and gene expression . The presence of the 4-chlorophenyl and pentafluorosulfanyl groups may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-Fluoroindole: Another indole derivative with a fluorine atom at the 5-position.
4-Chloroindole: Similar to 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole but lacks the pentafluorosulfanyl group.
Uniqueness
This compound is unique due to the presence of both the 4-chlorophenyl and pentafluorosulfanyl groups, which may confer distinct chemical and biological properties compared to other indole derivatives .
Propriétés
IUPAC Name |
[2-(4-chlorophenyl)-1H-indol-6-yl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF5NS/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(8-14(10)21-13)22(16,17,18,19)20/h1-8,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQBJUGFXPLWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701182987 | |
| Record name | (OC-6-21)-[2-(4-Chlorophenyl)-1H-indol-6-yl]pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701182987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394319-73-3 | |
| Record name | (OC-6-21)-[2-(4-Chlorophenyl)-1H-indol-6-yl]pentafluorosulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394319-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-21)-[2-(4-Chlorophenyl)-1H-indol-6-yl]pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701182987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


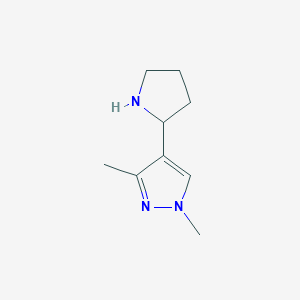

![4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B1429514.png)
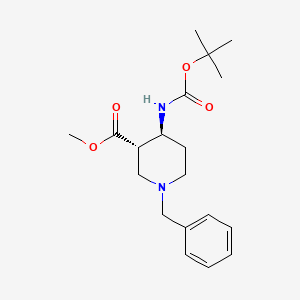
![6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1429516.png)
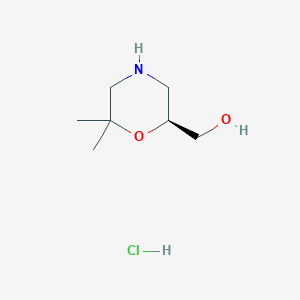
![2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride](/img/structure/B1429520.png)
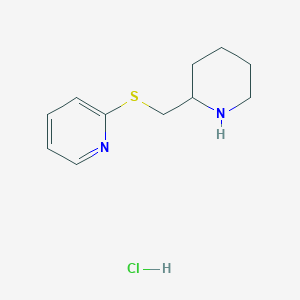
![2-chloro-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1429526.png)
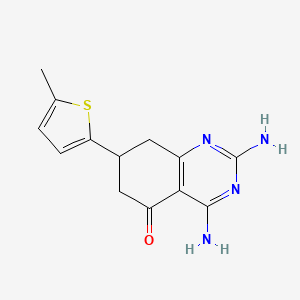
![2-((piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429529.png)
![2-((Piperidin-2-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1429530.png)
![{1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidin-3-yl}methanol](/img/structure/B1429531.png)
![3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile](/img/structure/B1429534.png)
